molecular formula C7H11N3O B15206960 N,N,5-Trimethyl-1H-pyrazole-1-carboxamide

N,N,5-Trimethyl-1H-pyrazole-1-carboxamide

Cat. No.: B15206960
M. Wt: 153.18 g/mol
InChI Key: IVFWJWWJLUQMBD-UHFFFAOYSA-N
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Description

N,N,5-Trimethyl-1H-pyrazole-1-carboxamide is a heterocyclic compound featuring a pyrazole ring with three methyl groups and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5-Trimethyl-1H-pyrazole-1-carboxamide typically involves the reaction of 3,5-dimethylpyrazole with an appropriate carboxylating agent under controlled conditions. One common method involves the use of carbonyl diimidazole (CDI) as a carboxylating agent in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired carboxamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,N,5-Trimethyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,5-Trimethyl-1H-pyrazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of N,N,5-Trimethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethylpyrazole: Similar structure but lacks the carboxamide group.

    3,5-Dimethylpyrazole: Lacks one methyl group and the carboxamide group.

    Pyrazole-1-carboxamide: Lacks the methyl groups.

Uniqueness

N,N,5-Trimethyl-1H-pyrazole-1-carboxamide is unique due to the presence of three methyl groups and a carboxamide functional group, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

N,N,5-trimethylpyrazole-1-carboxamide

InChI

InChI=1S/C7H11N3O/c1-6-4-5-8-10(6)7(11)9(2)3/h4-5H,1-3H3

InChI Key

IVFWJWWJLUQMBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1C(=O)N(C)C

Origin of Product

United States

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